2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid
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Overview
Description
2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid is an organic compound with a complex structure that includes both butylamino and mesitylamino groups
Mechanism of Action
Target of Action
Similar compounds have been found to interact with amino acid biosynthesis pathways , and some are involved in metabolic alterations in cells, such as those found in triple-negative breast cancer .
Mode of Action
It’s plausible that it might act as an inhibitor of some steps in aromatic amino acid biosynthesis, similar to other herbicidal derivatives .
Biochemical Pathways
The compound may affect the biochemical pathways involved in amino acid biosynthesis . .
Pharmacokinetics
The pharmacokinetics of similar compounds can be studied using intravenous bolus injection, which allows for the calculation of parameters such as clearance, half-life, and volume of distribution .
Result of Action
Similar compounds have been found to exhibit anti-inflammatory, analgesic, and antipyretic activities .
Action Environment
The action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of butylamine with mesityl chloride to form an intermediate, which is then reacted with a suitable carboxylic acid derivative to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
1,2-Amino Alcohols: Synthesized by decarboxylative coupling of amino acid-derived radicals.
α,β-Unsaturated Carbonyl Compounds: Key building blocks in organic chemistry.
Uniqueness
2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid is unique due to its specific combination of butylamino and mesitylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(butylamino)-4-oxo-4-(2,4,6-trimethylanilino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-5-6-7-18-14(17(21)22)10-15(20)19-16-12(3)8-11(2)9-13(16)4/h8-9,14,18H,5-7,10H2,1-4H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOCXJMDZARCIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)NC1=C(C=C(C=C1C)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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